molecular formula C16H21NO3 · HCl B1163600 2,3-Methylenedioxy Pyrovalerone (hydrochloride)

2,3-Methylenedioxy Pyrovalerone (hydrochloride)

Cat. No. B1163600
M. Wt: 311.8
InChI Key: HHXXZMWSNSBARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Methylenedioxy Pyrovalerone (2,3-MDPV) is a potential psychoactive designer drug. It is a structural isomer of 3,4-MDPV, a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.

Scientific Research Applications

Spectroscopic Characterization

  • Mass and NMR Spectroscopy : A study provided detailed spectroscopic characterization of 3,4-methylenedioxypyrovalerone (MDPV), a variant of pyrovalerone, focusing on its nuclear magnetic resonance (NMR) and mass spectroscopy data. This study is significant for understanding the structural and chemical properties of MDPV (Westphal et al., 2009).

Pharmacological and Toxicological Studies

  • Impact on Locomotor Activity and Dopamine Receptor Expression : Research on pyrovalerone showed its effects on locomotor activity and dopamine receptor expression in zebrafish, highlighting its influence on the central nervous system (Souders et al., 2019).
  • Designer Cathinones : A review focused on pyrovalerone derivatives as part of novel psychoactive substances (NPSs), discussing their pharmacological activities and metabolic pathways. This is crucial for understanding the health risks associated with these compounds (Zawilska & Wojcieszak, 2017).
  • Cytotoxic Activity : A study evaluated the cytotoxic properties of pyrovalerone and its derivatives, including 2,3-MDPV, using human cell lines. This research is vital for assessing the health risks of these substances (Wojcieszak et al., 2016).

Analytical Detection and Characterization

  • Identification of Metabolites : Studies have developed methods for identifying MDPV and its metabolites in human urine, crucial for drug testing and forensic analysis (Moraru et al., 2018).
  • Analytical Investigation of Street Drugs : Analysis of synthetic street drugs containing cathinone analogs, including MDPV, has been conducted to aid law enforcement and understand potential health risks (Leffler et al., 2014).

Neuropharmacological Impact

  • Effects on Rodents : Research has been conducted on the impact of MDPV on pharmacokinetics, metabolism, and behavioral effects in rodents, providing insights into its psychostimulant properties (Horsley et al., 2018).

properties

Molecular Formula

C16H21NO3 · HCl

Molecular Weight

311.8

InChI

InChI=1S/C16H21NO3.ClH/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14;/h5,7-8,13H,2-4,6,9-11H2,1H3;1H

InChI Key

HHXXZMWSNSBARF-UHFFFAOYSA-N

SMILES

O=C(C(CCC)N1CCCC1)C2=CC=CC3=C2OCO3.Cl

synonyms

2,3-MDPV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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